molecular formula C4H11N3O3S B1416123 N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1119445-29-2

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B1416123
M. Wt: 181.22 g/mol
InChI Key: URDYGSGSUZGQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide, commonly referred to as HOMeMS, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used for a variety of purposes, including the synthesis of organic compounds, the study of biological processes, and the development of new drugs. HOMeMS is a relatively new compound, and its use in scientific research is still in its infancy.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures and Hirshfeld Surface Analysis : N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide and its derivatives have been explored for their crystal structures. The study provides insights into the conformations and hydrogen-bonding patterns of these molecules, which are crucial for understanding their interactions and properties (Purandara, Foro, & Thimme Gowda, 2018).

Synthetic Chemistry

  • Synthesis of Derivatives : Research has demonstrated the synthesis of various derivatives of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide, contributing to the field of synthetic organic chemistry and the development of new compounds with potential applications (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure and Behavior

  • Molecular Structure at Low Temperatures : Studies have examined the molecular structure of N-methylmethanesulfonamide at low temperatures, providing valuable information on its behavior under different conditions, which is relevant for its applications in various scientific fields (Higgs, Parkin, Parsons, & Tasker, 2002).

Antimicrobial Activity

  • Antibacterial Activity of Derivatives : The antibacterial activity of sulfonamide derivatives, which include compounds related to N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide, has been a subject of research. This highlights the potential of these compounds in medical applications, particularly in combating bacterial infections (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Chemical Interactions and Mixtures

  • Study of Excess Volumes in Mixtures : Research has been conducted on the excess volumes of mixtures involving N-methylmethanesulfonamide, providing insights into the interactions between different chemical components. This has implications for understanding the physicochemical properties of mixtures involving this compound (Pikkarainen, 1982).

Catalysis and Chemical Reactions

  • Palladium-catalysed Arylation : Studies have shown the utility of N-methylmethanesulfonamide in palladium-catalyzed chemical reactions, which is significant for the synthesis of various organic compounds. This highlights its role in facilitating complex chemical transformations (Zeevaart, Parkinson, & Koning, 2005).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O3S/c1-7(11(2,9)10)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYGSGSUZGQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

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